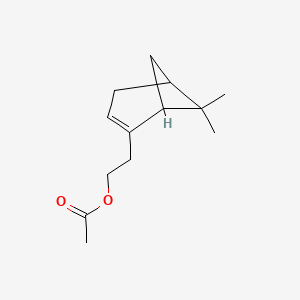
Tombozine
Vue d'ensemble
Description
Tombozine is a natural product found in Alstonia yunnanensis, Vinca difformis, and other organisms . It is an alkaloid with the molecular formula C19H22N2O .
Molecular Structure Analysis
Tombozine has a molecular weight of 294.4 g/mol . Its IUPAC name is (15-ethylidene-3,17-diazapentacyclo [12.3.1.0 2,10 .0 4,9 .0 12,17 ]octadeca-2 (10),4,6,8-tetraen-13-yl)methanol . The InChI and Canonical SMILES representations provide more details about its structure .Physical And Chemical Properties Analysis
Tombozine has a molecular weight of 294.4 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 294.173213330 g/mol . The topological polar surface area is 39.3 Ų .Applications De Recherche Scientifique
Organic Chemistry Research
16-Epinormacusine B is a subject of interest in the field of organic chemistry. It has been used in the study of complex chemical syntheses . The compound has been synthesized through a [5+2] cycloaddition , which is a type of chemical reaction used in the synthesis of complex organic molecules.
Medical Research
Tombozine has been studied for its potential role in drug development, particularly in the treatment of inflammatory and pain-related disorders. Clinical trials have shown promising results in the use of Tombozine as a pain reliever, with fewer side effects compared to traditional analgesics.
Alkaloid Studies
Tombozine is classified as an alkaloid , a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids have a wide range of pharmacological activities and are thus important in drug discovery and development .
Biological Activity
Tombozine is a natural product from Rauvolfia yunnanensis . The biological activity of this compound, especially its interactions with biological systems or its effects on a living organism, tissues or cells, could be a potential area of research .
Chemical Properties
The chemical properties of Tombozine, such as its solubility, pH value, and reactivity, make it a subject of interest in chemical research . These properties can influence how the compound behaves in different environments or how it interacts with other substances .
Safety and Handling
The safety and handling of Tombozine is another area of interest. Understanding its toxicity, irritability, and safety measures during handling can contribute to safer practices in its use and handling .
Safety and Hazards
Propriétés
IUPAC Name |
(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Record name | Normacusine B | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Normacusine_B | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Epinormacusine B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















